molecular formula C20H24ClNO5 B5146760 1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate

1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate

Cat. No. B5146760
M. Wt: 393.9 g/mol
InChI Key: DHHMSDOFPZNCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as JNJ-7925476 and is a selective antagonist of the dopamine D2 receptor.

Scientific Research Applications

1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate has been extensively studied in scientific research for its potential applications in various fields. It has been found to be a potent and selective antagonist of the dopamine D2 receptor, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and drug addiction.

Mechanism of Action

The mechanism of action of 1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate involves its binding to the dopamine D2 receptor and blocking its activity. This results in a decrease in the release of dopamine, which is a neurotransmitter that plays a critical role in the regulation of mood, motivation, and reward. By blocking the dopamine D2 receptor, this compound can reduce the symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which can lead to a decrease in the symptoms of various neurological and psychiatric disorders. It has also been found to have anxiolytic and antidepressant effects, which make it a promising candidate for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate in lab experiments include its high selectivity for the dopamine D2 receptor and its potential applications in various fields. However, the limitations of using this compound include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate. One potential direction is to investigate its potential applications in the treatment of drug addiction, as it has been found to reduce the release of dopamine, which is a neurotransmitter that plays a critical role in drug addiction. Another direction is to study its potential applications in the treatment of other neurological and psychiatric disorders such as bipolar disorder and attention deficit hyperactivity disorder. Additionally, further research can be conducted to improve the synthesis method and purity of the compound, which can lead to its more widespread use in scientific research.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to its more widespread use in scientific research and potential applications in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate involves the reaction of 1-(4-hydroxybutyl)pyrrolidine with 4-chloro-1-naphthol in the presence of a base such as potassium carbonate. The resulting product is then reacted with oxalic acid to form the oxalate salt of the compound. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization and column chromatography.

properties

IUPAC Name

1-[4-(4-chloronaphthalen-1-yl)oxybutyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO.C2H2O4/c19-17-9-10-18(16-8-2-1-7-15(16)17)21-14-6-5-13-20-11-3-4-12-20;3-1(4)2(5)6/h1-2,7-10H,3-6,11-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHMSDOFPZNCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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